6-(Octylthio)purine
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Overview
Description
6-(Octylthio)purine is a chemical compound with the molecular formula C₁₃H₂₀N₄S. It is also known by other names such as 6-n-Octylmercaptopurine and 1H-Purine, 6-(octylthio)- . This compound belongs to the class of thiopurines, which are purine derivatives containing a sulfur atom attached to the purine ring. Thiopurines have been widely studied for their biological and pharmacological properties.
Preparation Methods
The synthesis of 6-(Octylthio)purine typically involves the alkylation of 6-thiopurine with an octyl halide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction conditions usually include refluxing the reactants in an appropriate solvent like ethanol or dimethylformamide (DMF) for several hours to ensure complete conversion.
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may involve the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
6-(Octylthio)purine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding thiol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or nickel complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(Octylthio)purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antimetabolite, interfering with nucleic acid metabolism and exhibiting cytotoxic effects on certain cell lines.
Industry: It may be used in the development of new materials and as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 6-(Octylthio)purine involves its incorporation into nucleic acids, where it acts as an antimetabolite. It competes with endogenous purines for incorporation into DNA and RNA, leading to the disruption of nucleic acid synthesis and function . This results in the inhibition of cell proliferation and induction of apoptosis in rapidly dividing cells. The molecular targets and pathways involved include enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and thiopurine S-methyltransferase (TPMT), which are crucial for the metabolism and activation of thiopurines .
Comparison with Similar Compounds
6-(Octylthio)purine can be compared with other thiopurines such as:
6-Mercaptopurine: A widely used anticancer and immunosuppressive agent.
6-Thioguanine: Another thiopurine with similar pharmacological properties.
Azathioprine: A prodrug that is converted to 6-mercaptopurine in the body and used for immunosuppression.
The uniqueness of this compound lies in its specific alkylthio substitution, which may confer distinct biological activities and pharmacokinetic properties compared to other thiopurines .
Properties
CAS No. |
6974-89-6 |
---|---|
Molecular Formula |
C13H20N4S |
Molecular Weight |
264.39 g/mol |
IUPAC Name |
6-octylsulfanyl-7H-purine |
InChI |
InChI=1S/C13H20N4S/c1-2-3-4-5-6-7-8-18-13-11-12(15-9-14-11)16-10-17-13/h9-10H,2-8H2,1H3,(H,14,15,16,17) |
InChI Key |
YUEJEKKOQIRLNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
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